N-[2-(4-甲苯基)-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学研究应用
杂环合成和抗菌活性
对杂环化合物(例如噻吩并[2,3-b]吡啶和吡啶并噻吩并嘧啶)的研究表明具有显著的抗菌活性,表明在开发新型抗菌剂方面具有潜在应用。例如,硫代取代的乙基烟酸酯衍生物的合成和抗菌评价已显示出针对各种微生物菌株的有希望的结果,表明这些化合物在医学和药物研究中具有潜力(Gad-Elkareem 等,2011)。
细胞毒性和抗癌应用
与本化合物结构相关的化合物已被合成并评估其对癌细胞的细胞毒性活性。例如,已经研究了 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,其中一些显示出对艾氏腹水癌 (EAC) 细胞的体外细胞毒性活性,突出了它们作为抗癌剂的潜力(Hassan 等,2014)。
绿色合成和环境应用
离子液体中 3-(3-羟基-6-甲基-4-氧代-4H-吡喃-2-基)-3-苯基丙酰胺衍生物的绿色合成指出了生产杂环化合物的环保方法。这种方法提供了诸如操作简单、反应条件温和和产率更高的优势,使其与可持续化学合成相关(Li 等,2013)。
抗氧化剂应用
杂环化合物还因其作为润滑油的潜在抗氧化剂添加剂而被探索,展示了这些化合物如何在工业应用中具有多功能性。作为抗氧化剂添加剂的噻唑的合成和评估证明了这些化合物增强润滑油性能的能力,表明在材料科学和工程学中具有更广泛的应用(Amer 等,2011)。
作用机制
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting more than 500 million people worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the potent antileishmanial activity of a similar compound . The compound fits well in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasites, leading to their inhibition . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
The compound’s potent activity against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
属性
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-7-10-17(11-8-15)24-21(18-13-26-14-19(18)23-24)22-20(25)12-9-16-5-3-2-4-6-16/h2-8,10-11H,9,12-14H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBTYSYJULJVFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。